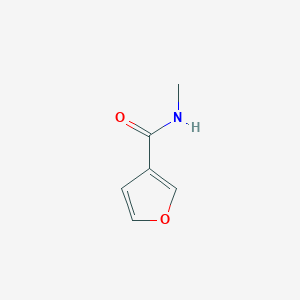

N-methyl-3-furancaboxamide

Descripción

N-Methyl-3-furancaboxamide is a furan-derived carboxamide compound characterized by a methyl group attached to the nitrogen of the amide moiety and a furan ring substituted at the 3-position. Its molecular formula is inferred as C₆H₇NO₂, with a molecular weight of 125.13 g/mol (calculated). Structurally, it consists of a furan backbone (C₄H₃O) linked to a carboxamide group (CONHCH₃).

Propiedades

Fórmula molecular |

C6H7NO2 |

|---|---|

Peso molecular |

125.13 g/mol |

Nombre IUPAC |

N-methylfuran-3-carboxamide |

InChI |

InChI=1S/C6H7NO2/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) |

Clave InChI |

NFYFQQJHAPUYKK-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=COC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-methyl-3-furancaboxamide can be synthesized through several methods. One common approach involves the reaction of 3-furoic acid with methylamine under appropriate conditions. The reaction typically requires a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the synthesis of N-methyl-3-furancaboxamide can be optimized using microwave-assisted conditions. This method enhances the reaction rate and yield while maintaining mild reaction conditions. The use of microwave radiation allows for efficient heating and better control over the reaction parameters .

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-3-furancaboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted furan derivatives.

Aplicaciones Científicas De Investigación

N-methyl-3-furancaboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and resins

Mecanismo De Acción

The mechanism of action of N-methyl-3-furancaboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Furancarboxamide Derivatives

Structural Differences and Implications

N-Methyl-3-furancaboxamide vs. Fenfuram :

- Fenfuram (2-methyl-N-phenyl-furan-3-carboxamide) features a phenyl group on the amide nitrogen and a methyl group at the 2-position of the furan ring. This enhances its lipophilicity and stability compared to N-methyl-3-furancaboxamide, which lacks aromatic substituents.

- Application : Fenfuram’s phenyl group likely improves binding to fungal targets, making it effective as a foliar fungicide.

N-Methyl-3-furancaboxamide vs. Furmecyclox :

- Furmecyclox includes a cyclohexyl group and methoxy substituent on the amide nitrogen, along with 2,5-dimethyl groups on the furan. These modifications increase its molecular weight and systemic mobility in plants.

- Application : The bulky cyclohexyl group may enhance persistence in agricultural environments.

N-Methyl-3-furancaboxamide vs. Flumetover :

- Flumetover incorporates a trifluoromethyl group and biphenyl structure , significantly increasing its molecular weight and electron-withdrawing properties. The N-ethyl-N-methyl substitution on the amide further differentiates it.

- Application : The trifluoromethyl group enhances bioavailability and resistance to metabolic degradation, broadening its pesticidal spectrum.

Key Research Findings

Lipophilicity and Bioactivity :

Metabolic Stability :

Target Specificity :

Notes and Limitations

- Data Gaps : Direct experimental data on N-methyl-3-furancaboxamide (e.g., synthesis, toxicity) are absent in the provided references; comparisons rely on structural extrapolation.

- Contradictions : While Fenfuram and furmecyclox are confirmed fungicides, N-methyl-3-furancaboxamide’s hypothetical applications require validation.

- Methodology : Molecular weights and logP values for N-methyl-3-furancaboxamide are inferred via computational tools (e.g., ChemDraw).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.